N-[2-(3-Nitrophenoxy)ethyl]aniline
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Overview
Description
N-[2-(3-Nitrophenoxy)ethyl]aniline is an organic compound with the molecular formula C14H14N2O3 It is characterized by the presence of a nitrophenoxy group attached to an ethyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Nitrophenoxy)ethyl]aniline typically involves the reaction of 3-nitrophenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(3-nitrophenoxy)ethylamine. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Nitrophenoxy)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under the influence of strong oxidizing agents.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and halogens. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted aniline derivatives.
Scientific Research Applications
N-[2-(3-Nitrophenoxy)ethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-Nitrophenoxy)ethyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(3-Nitrophenoxy)ethyl]aniline include:
- N-[2-(4-Nitrophenoxy)ethyl]aniline
- N-[2-(2-Nitrophenoxy)ethyl]aniline
- N-[2-(3-Nitrophenoxy)propyl]aniline
Uniqueness
This compound is unique due to the specific positioning of the nitro group on the phenoxy ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications .
Properties
CAS No. |
68157-89-1 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[2-(3-nitrophenoxy)ethyl]aniline |
InChI |
InChI=1S/C14H14N2O3/c17-16(18)13-7-4-8-14(11-13)19-10-9-15-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 |
InChI Key |
XACSTGHKJXYHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCOC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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